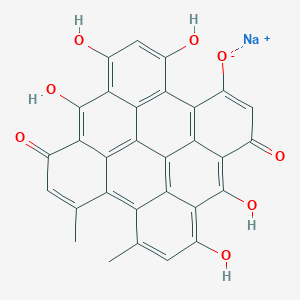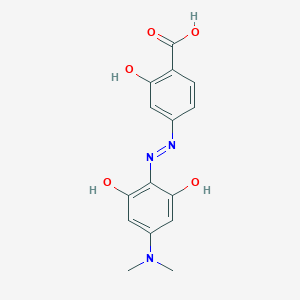
6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Fluoro-2-hydroxyphenyl)picolinic acid (5FHPPA) is a synthetic compound used in scientific research and laboratory experiments. It is a derivative of picolinic acid and has a molecular weight of 199.11 g/mol. It is a white, crystalline solid with a melting point of 152-154 °C and a boiling point of 249-250 °C. It is soluble in water and alcohol, and has a pKa of 4.17. 5FHPPA is used in a variety of scientific studies, including biochemical and physiological research, and is useful for its ability to interact with proteins and other molecules.
Wissenschaftliche Forschungsanwendungen
6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is used in a variety of scientific studies and laboratory experiments. It is commonly used as a ligand in protein-ligand binding assays, and as a substrate in enzyme assays. It has also been used in studies of enzyme kinetics, and as a fluorescent probe in studies of protein-protein interactions. Additionally, 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is used in biochemical and physiological research, as it has been shown to interact with a variety of proteins and other molecules.
Wirkmechanismus
6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% binds to proteins and other molecules through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The binding of 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% to proteins and other molecules can be used to study the structure and function of proteins, as well as their interactions with other molecules.
Biochemical and Physiological Effects
6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% has been shown to interact with a variety of proteins and other molecules, including enzymes, receptors, and ion channels. It has been used in studies of enzyme kinetics and protein-protein interactions, and has been shown to modulate the activity of enzymes and ion channels. Additionally, 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% has been used in studies of the biochemical and physiological effects of drugs, as it has been shown to interact with drug targets and modulate drug activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% in laboratory experiments are its low cost, its ability to interact with a variety of proteins and other molecules, and its ability to modulate the activity of enzymes and ion channels. The main limitation of using 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is that it is not very stable in solution, and therefore must be used immediately after preparation.
Zukünftige Richtungen
The use of 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% in laboratory experiments and scientific studies is still in its early stages, and there is much room for further research and development. Possible future directions for 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% include its use in drug discovery and development, as well as its use in studies of enzyme kinetics and protein-protein interactions. Additionally, further research could be done to explore the biochemical and physiological effects of 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95%, and to develop new methods for its synthesis and purification.
Synthesemethoden
6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is synthesized by a multi-step procedure involving the condensation of 2-hydroxybenzaldehyde and 5-fluoro-2-hydroxybenzaldehyde in the presence of pyridine and a catalytic amount of p-toluenesulfonic acid. The reaction is carried out at reflux temperature for 4-6 hours, and the product is purified by recrystallization from methanol.
Eigenschaften
IUPAC Name |
6-(5-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-7-4-5-11(15)8(6-7)9-2-1-3-10(14-9)12(16)17/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMELEBJZKASQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Fluoro-2-hydroxyphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)


![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)







